
Oripavine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oripavine-d3 is a deuterated form of oripavine, an opioid alkaloid derived from thebaine. It is a stable isotope-labeled compound used primarily in scientific research. Oripavine itself is a significant intermediate in the biosynthesis of morphine alkaloids and is found in the opium poppy, Papaver somniferum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oripavine-d3 can be synthesized through the deuteration of oripavine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions. The synthetic route typically involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient deuteration. The production is carried out under controlled conditions to maintain the integrity and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oripavine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 14-hydroxy derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include 14-hydroxy derivatives, reduced forms of this compound, and substituted this compound compounds .
Applications De Recherche Scientifique
Oripavine-d3 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of oripavine and its derivatives.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation pathways of opioid alkaloids.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of opioid pharmaceuticals.
Mécanisme D'action
Oripavine-d3 exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu, delta, and kappa opioid receptors. Upon binding, this compound activates these receptors, leading to analgesic effects. The pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of G-protein coupled receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oripavine: The non-deuterated form of oripavine-d3, used in similar research applications.
Thebaine: A precursor to oripavine, used in the synthesis of various opioid derivatives.
Buprenorphine: A semi-synthetic derivative of oripavine, used clinically as an analgesic and in opioid addiction treatment.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracing and quantification in research studies. This makes it a valuable tool in analytical chemistry and pharmacokinetic studies, providing insights into the metabolism and distribution of opioid compounds .
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(4R,7aR,12bS)-7-methoxy-3-(trideuteriomethyl)-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,12,17,20H,7-9H2,1-2H3/t12-,17+,18+/m1/s1/i1D3 |
Clé InChI |
ZKLXUUYLEHCAMF-KRZJWGCJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)O)O4)OC |
SMILES canonique |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)O)O4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
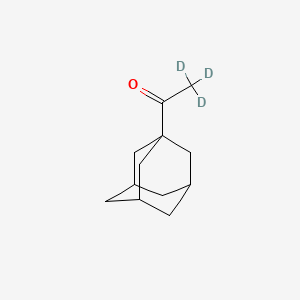
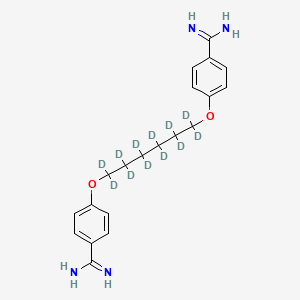

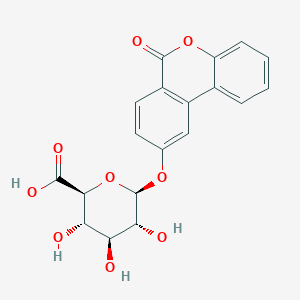
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)
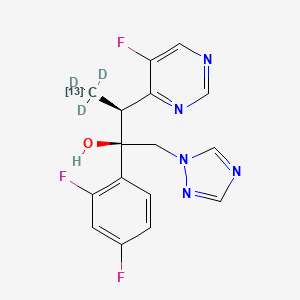

![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
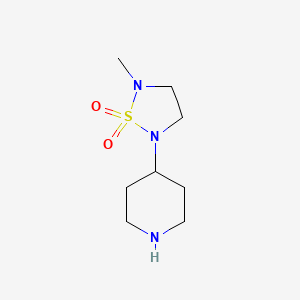
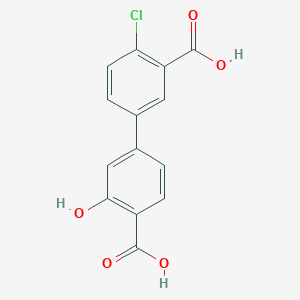
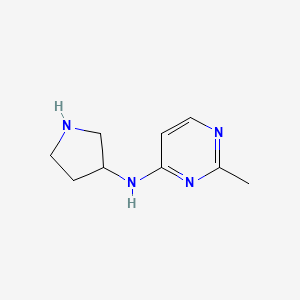
![[dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B15294646.png)
